4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

CYP11B2 CYP11B1 aldosterone synthase

4-[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile (CAS 1443981-26-7) is a trisubstituted pyrazole small molecule (C₁₂H₁₁N₃O, MW 213.24) featuring a 1-methylpyrazole core with a 4-hydroxymethyl group and a 3-(4-benzonitrile) substituent. This compound occupies a specific structural niche—the combination of a hydroxymethyl handle at C4 of the pyrazole and an electron-withdrawing para-cyanophenyl group at C3—that distinguishes it from the more common C4-unsubstituted or C4-halo pyrazole analogs.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 1443981-26-7
Cat. No. B2416785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
CAS1443981-26-7
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO
InChIInChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3
InChIKeyHTFIXRFWCOYRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile (CAS 1443981-26-7): Procurement-Relevant Identity and Baseline Characteristics


4-[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile (CAS 1443981-26-7) is a trisubstituted pyrazole small molecule (C₁₂H₁₁N₃O, MW 213.24) featuring a 1-methylpyrazole core with a 4-hydroxymethyl group and a 3-(4-benzonitrile) substituent. This compound occupies a specific structural niche—the combination of a hydroxymethyl handle at C4 of the pyrazole and an electron-withdrawing para-cyanophenyl group at C3—that distinguishes it from the more common C4-unsubstituted or C4-halo pyrazole analogs . It is cataloged as a versatile small-molecule scaffold and building block, available from multiple commercial suppliers at standard purity (≥95%) .

Why Generic Substitution Fails for 4-[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile: The C4 Hydroxymethyl Discrimination Factor


Within the pyrazole-benzonitrile chemotype, the presence, position, and nature of the C4 substituent fundamentally alter both physicochemical properties and biological target engagement. The C4 hydroxymethyl group of this compound introduces a hydrogen-bond donor/acceptor pair (logP 1.45; polar surface area ~61.8 Ų) that is absent in the common 4-unsubstituted congener 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile . This difference precludes simple one-to-one substitution in synthetic sequences where the primary alcohol serves as a handle for further derivatization (e.g., oxidation to aldehyde, mesylation for nucleophilic displacement, or direct coupling). Furthermore, CYP11B enzyme inhibition data curated in ChEMBL indicate that structurally related pyrazoles in the same assay series span over four orders of magnitude in potency (IC₅₀ from 1.2 nM to >10,000 nM), demonstrating that even minor substitution changes drive large functional differences . Without direct comparative bioactivity data for the exact compound, procurement decisions must be guided by the unique synthetic utility of the C4 hydroxymethyl group rather than assumed biological interchangeability.

4-[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile: Quantified Differentiation Evidence Against Structural Analogs


CYP11B2 vs. CYP11B1 Selectivity Window: 10-Fold Discrimination Between the Two Mitochondrial Cytochrome P450 Isoforms

In a standardized cell-based assay panel, 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile (CHEMBL4129712) exhibits an approximately 10-fold selectivity window for CYP11B2 (aldosterone synthase) over CYP11B1 (11β-hydroxylase) . This selectivity profile is quantitatively distinct from the majority of high-potency analogs in the same screening set, where compounds such as BDBM50444549 (CHEMBL3099695) achieve CYP11B2 IC₅₀ of 1.2 nM but with a different selectivity fingerprint, and others like BDBM50275531 display stronger CYP11B1 inhibition (IC₅₀ 480 nM) . The target compound occupies a unique region of the selectivity–potency landscape: moderate CYP11B2 potency (IC₅₀ = 1,000 nM) coupled with weak CYP11B1 activity (IC₅₀ = 10,000 nM).

CYP11B2 CYP11B1 aldosterone synthase corticosterone steroidogenesis

Rule-of-Five Compliance and Physicochemical Profile: Differentiated Drug-Likeness vs. Common C4-Unsubstituted Pyrazole-Benzonitriles

4-[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile fully satisfies all four Lipinski Rule of Five (RO5) criteria: MW 213.24 (<500), logP 1.45 (<5), 1 hydrogen bond donor (<5), and 4 hydrogen bond acceptors (<10) . In contrast, the C4-unsubstituted analog 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile lacks the hydroxymethyl H-bond donor and carries one fewer H-bond acceptor, yielding a different H-bond pharmacophore. The polar surface area of the target compound (~61.8 Ų) falls within the desirable range (<140 Ų) for oral bioavailability prediction, while providing a synthetic handle that the unsubstituted analog cannot offer . The compound's low molecular weight and favorable logP place it in a chemical space distinct from many pyrazole-based kinase inhibitors that trend toward higher molecular weight (>350) and logP (>3) .

Lipinski Rule of Five drug-likeness physicochemical properties logP hydrogen bonding

C4 Hydroxymethyl as a Synthetic Diversification Handle: Differentiated Utility vs. C4-Unsubstituted and C4-Halo Pyrazole Intermediates

The C4 hydroxymethyl substituent of this compound enables synthetic transformations—oxidation to the aldehyde, activation as a mesylate/tosylate for nucleophilic displacement, or Mitsunobu coupling—that are inaccessible to the C4-unsubstituted analog 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile and mechanistically distinct from C4-halo analogs (e.g., bromo or iodo) that rely on metal-catalyzed cross-coupling . The commercial availability of this compound at 95% purity from multiple vendors, with batch-specific QC documentation (NMR, HPLC, GC), provides assured starting material quality for multi-step synthetic sequences . This is a procurement-relevant differentiator because C4-halo pyrazole-benzonitriles typically require separate synthetic steps to install the halogen and may carry higher cost or longer lead times.

synthetic intermediate hydroxymethyl handle building block derivatization pyrazole scaffold

4-[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile: Evidence-Backed Application Scenarios for Scientific Procurement


CYP11B Isoform Selectivity Reference Tool in Steroidogenic Pathway Profiling

With a 10-fold CYP11B2/CYP11B1 selectivity ratio (IC₅₀ 1,000 nM vs. 10,000 nM in V79 cell-based assays), this compound can serve as a moderate-selectivity reference compound for calibrating CYP11B isoform activity assays, particularly in research on aldosterone synthase (CYP11B2) versus 11β-hydroxylase (CYP11B1) discrimination . Its weak absolute potency makes it suitable as a selectivity-control rather than a potent tool compound, useful for laboratories establishing assay windows or benchmarking novel inhibitor series where selectivity—not potency—is the primary readout.

Fragment-Based and Scaffold-Hopping Library Design Leveraging Favorable Physicochemical Properties

With MW 213.24, logP 1.45, and full Lipinski RO5 compliance, this compound occupies fragment-like chemical space that heavier pyrazole-based kinase inhibitor scaffolds (typically MW >400, logP >3) cannot access . Procurement for fragment library assembly or scaffold-hopping campaigns is warranted where the combination of a 1-methylpyrazole core, a benzonitrile vector, and a versatile hydroxymethyl diversification point is sought as an entry fragment for lead generation .

Multi-Step Synthesis of C4-Diversified Pyrazole Libraries via Hydroxymethyl Derivatization

The primary alcohol at C4 serves as a chemical diversification handle enabling oxidation to aldehyde intermediates, activation and nucleophilic displacement, or direct coupling reactions. For medicinal chemistry teams requiring a single building block that can be divergently converted into C4-ether, C4-ester, C4-amine, or C4-aldehyde pyrazole-benzonitrile analogs, this compound eliminates the need to source or synthesize multiple C4-substituted starting materials, compressing SAR exploration timelines .

Androgen Receptor Antagonist Intermediate Pathway Research

The broader pyrazole-benzonitrile scaffold class, including intermediates such as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, is established in patent literature as a key intermediate for androgen receptor antagonists under development for prostate cancer . While direct evidence linking this specific compound to AR antagonist synthesis is not confirmed in peer-reviewed literature, its structural congruence with the pyrazole-3-yl-benzonitrile core employed in these synthetic routes positions it as a candidate intermediate for exploratory process chemistry or for generating analogs via the C4 hydroxymethyl handle.

Quote Request

Request a Quote for 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.